(Z)-8-(pyridin-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
Properties
IUPAC Name |
(2Z)-8-(pyridin-2-ylmethyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-30-21-9-7-16(24(31-2)26(21)32-3)12-22-23(29)18-8-10-20-19(25(18)34-22)14-28(15-33-20)13-17-6-4-5-11-27-17/h4-12H,13-15H2,1-3H3/b22-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDYZNCNYZRICE-UUYOSTAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(pyridin-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzofuroxazine core along with pyridine and trimethoxybenzylidene substituents. Its molecular formula and structural characteristics suggest potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its anticancer, antimicrobial, and antiviral properties.
Anticancer Activity
Recent research has indicated that derivatives of benzofuroxazine compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. A study reported that compounds similar to this one demonstrated IC50 values in the low micromolar range against HeLa and A549 cells, indicating potent cytotoxic effects .
- Mechanism of Action : The proposed mechanism involves the induction of oxidative stress and modulation of apoptotic pathways. The presence of the trimethoxy group enhances lipophilicity, which is crucial for cellular uptake and subsequent biological activity .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been assessed:
- Inhibition Zones : In tests against Gram-positive and Gram-negative bacteria, the compound exhibited varying degrees of inhibition. For example, derivatives showed inhibition zones comparable to standard antibiotics like PC190723 .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the pyridine and benzylidene moieties significantly influence antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity .
Antiviral Activity
The antiviral potential of this compound has been explored in relation to influenza viruses:
- In Vitro Screening : Compounds related to this structure were screened against H5N1 avian influenza viruses. Results indicated moderate antiviral activity correlated with lipophilicity and electronic properties of substituents .
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives based on the parent compound and evaluated their biological activities. Among them, certain derivatives displayed promising anticancer activity with minimal cytotoxicity towards non-cancerous cells .
- Molecular Docking Studies : Computational studies have been performed to predict binding affinities to key biological targets such as kinases involved in cancer progression. These studies suggested that the compound could effectively inhibit target proteins based on its structural features .
Data Summary
| Biological Activity | Test Model | Result |
|---|---|---|
| Anticancer | HeLa Cells | IC50 ~ 5 µM |
| Antimicrobial | S. aureus | Inhibition Zone: 15 mm |
| Antiviral | H5N1 Virus | Growth Inhibition: 70% |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Molecular Weight: The target compound and its analog in share the same molecular formula (C28H27NO7) but differ in substituent positions.
Stereochemical and Functional Group Variations :
- The Z-configuration in benzylidene derivatives (common in and ) is crucial for maintaining planar geometry, which may optimize π-π stacking interactions in biological targets. In contrast, compound 2d features a tetrahydroimidazo-pyridine core with nitro and ester groups, highlighting divergent synthetic pathways and applications.
Spectral Validation :
- While the target compound lacks reported spectral data, analogs like 2d demonstrate rigorous characterization via ¹H/¹³C NMR, IR, and HRMS. This underscores the need for similar analytical validation for the target compound to confirm structural integrity.
Potential Bioactivity: The trimethoxybenzylidene group in the target compound resembles pharmacophores in antimitotic agents (e.g., combretastatin analogs), suggesting possible tubulin-binding activity. The pyridin-2-ylmethyl group may further modulate solubility or target selectivity compared to simpler substituents in .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the benzofuro-oxazinone core in this compound?
- Methodology : The benzofuro-oxazinone scaffold can be synthesized via condensation reactions between substituted aldehydes and heterocyclic precursors. For example, describes the use of aromatic aldehydes (e.g., 2,3,4-trimethoxybenzaldehyde) in refluxing acetic anhydride/acetic acid with sodium acetate to form benzylidene derivatives . A similar approach can be adapted by substituting the aldehyde with 2,3,4-trimethoxybenzaldehyde and optimizing reaction time (e.g., 2–12 hours) to control yield and stereochemistry.
Q. How can the stereochemical configuration (Z/E) of the benzylidene moiety be confirmed?
- Methodology : ¹H NMR is critical for distinguishing Z/E isomers. In , the =CH proton in the Z-configuration appears as a singlet at δ ~7.94–8.01 ppm due to restricted rotation, while the E-isomer would show coupling . NOESY experiments can further validate spatial proximity between the benzylidene proton and adjacent groups.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- IR : Identify carbonyl (C=O, ~1719 cm⁻¹) and nitrile (CN, ~2220 cm⁻¹) stretches .
- NMR : Use ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.3–3.9 ppm), and the pyridine moiety (δ ~7.3–8.5 ppm) .
- HRMS : Validate molecular formula (e.g., C28H32O13 in ) with <2 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the Z-isomer?
- Methodology : Apply Design of Experiments (DoE) to screen variables (temperature, solvent ratio, catalyst). highlights flow-chemistry optimization for diazomethane synthesis, which can be adapted using Bayesian algorithms ( ) to model non-linear relationships between variables . For example, acetic anhydride/acetic acid ratios (10/20 mL in ) can be systematically varied to maximize Z-selectivity .
Q. How to resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?
- Methodology :
- Dynamic NMR : Probe temperature-dependent splitting to identify rotational barriers (e.g., benzylidene isomerization) .
- X-ray crystallography : Resolve ambiguities via crystal structure analysis, as demonstrated for structurally related spiro compounds in .
Q. What computational tools can predict reactivity of the benzofuro-oxazinone core under acidic/basic conditions?
- Methodology : Use DFT calculations (e.g., Gaussian 16) to model charge distribution and reactive sites. supports heuristic algorithms for predicting regioselectivity in heterocyclic systems . Focus on the oxazinone ring’s susceptibility to hydrolysis or ring-opening.
Q. How to address low solubility during purification?
- Methodology : Employ crystallization screening with mixed solvents (DMF/water in or ethanol/ethyl acetate) . For polar derivatives (e.g., pyridine-containing), use flash chromatography with gradients of methanol in dichloromethane.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
